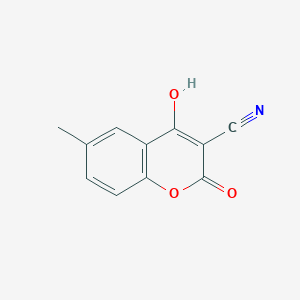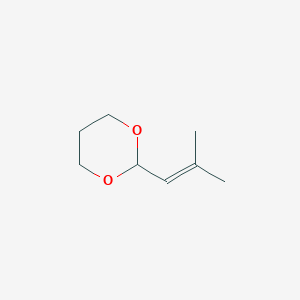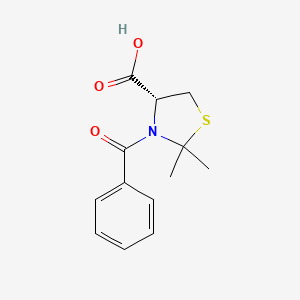
Methyl (1-hydroxy-2-phenylethenyl)phenylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1-hydroxy-2-phenylethenyl)phenylphosphinate is an organophosphorus compound with a unique structure that includes both a hydroxyl group and a phenyl group attached to a vinyl phosphinate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1-hydroxy-2-phenylethenyl)phenylphosphinate typically involves the reaction of phenylphosphinic acid with methyl vinyl ketone under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The hydroxyl group can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates.
Applications De Recherche Scientifique
Methyl (1-hydroxy-2-phenylethenyl)phenylphosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Methyl (1-hydroxy-2-phenylethenyl)phenylphosphinate involves its interaction with specific molecular targets. The hydroxyl and phenyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound can also participate in redox reactions, influencing cellular pathways and signaling .
Comparaison Avec Des Composés Similaires
Phenylphosphinic Acid: Lacks the vinyl group but shares the phosphinate moiety.
Methylphenylphosphinate: Similar structure but without the hydroxyl group.
Vinylphosphonic Acid: Contains a vinyl group but differs in the phosphonate moiety.
Uniqueness: Methyl (1-hydroxy-2-phenylethenyl)phenylphosphinate is unique due to the presence of both a hydroxyl group and a phenyl group attached to a vinyl phosphinate moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .
Propriétés
Numéro CAS |
56642-01-4 |
|---|---|
Formule moléculaire |
C15H15O3P |
Poids moléculaire |
274.25 g/mol |
Nom IUPAC |
1-[methoxy(phenyl)phosphoryl]-2-phenylethenol |
InChI |
InChI=1S/C15H15O3P/c1-18-19(17,14-10-6-3-7-11-14)15(16)12-13-8-4-2-5-9-13/h2-12,16H,1H3 |
Clé InChI |
NVIYAQBQHURWKH-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C1=CC=CC=C1)C(=CC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14624988.png)
![[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B14624990.png)

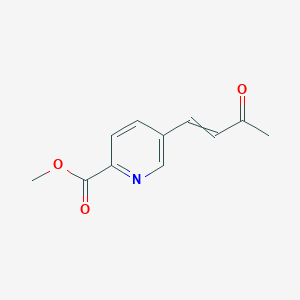
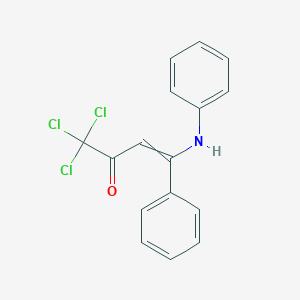
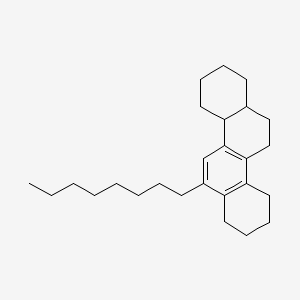

![2-[2-(Carboxymethoxy)anilino]benzoic acid](/img/structure/B14625038.png)
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14625043.png)
